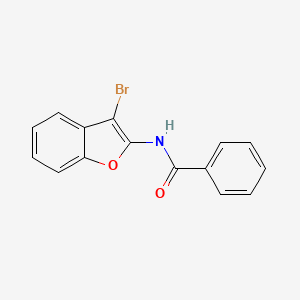

N-(3-Bromobenzofuran-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10BrNO2 |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

N-(3-bromo-1-benzofuran-2-yl)benzamide |

InChI |

InChI=1S/C15H10BrNO2/c16-13-11-8-4-5-9-12(11)19-15(13)17-14(18)10-6-2-1-3-7-10/h1-9H,(H,17,18) |

InChI Key |

RIESZSMOELTGRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3O2)Br |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N 3 Bromobenzofuran 2 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For N-(3-Bromobenzofuran-2-yl)benzamide, both ¹H and ¹³C NMR provide critical data for confirming its molecular framework.

In the ¹H NMR spectrum, the aromatic protons of the benzofuran (B130515) and benzamide (B126) moieties typically appear in the range of δ 7.0-8.5 ppm. The proton of the N-H amide bond is expected to be observed as a singlet, with its chemical shift influenced by the solvent and concentration. The protons on the benzoyl group would exhibit characteristic splitting patterns of a monosubstituted benzene (B151609) ring. The protons on the benzofuran ring system would also show distinct signals, with their coupling constants providing information about their relative positions.

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atoms of the aromatic rings will appear in the δ 110-150 ppm region. The carbon atom attached to the bromine (C3-Br) on the benzofuran ring is anticipated to have its chemical shift influenced by the halogen's electron-withdrawing effect. The specific chemical shifts are crucial for distinguishing between isomers and confirming the substitution pattern.

Based on data from similar structures found in scientific literature, the expected NMR data can be summarized as follows:

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| NH (amide) | 8.5 - 9.5 (s) | C=O (amide) | 164 - 168 |

| Aromatic H (benzoyl) | 7.4 - 8.2 (m) | Aromatic C (benzoyl) | 127 - 135 |

| Aromatic H (benzofuran) | 7.2 - 7.8 (m) | Aromatic C (benzofuran) | 111 - 155 |

| C-Br (benzofuran) | ~100 |

Mass Spectrometry (MS, HR-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is essential for confirming its identity and probing its fragmentation pathways.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be a key identifier. High-resolution mass spectrometry (HR-MS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₅H₁₀BrNO₂).

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and confirming the presence of the target compound in a reaction mixture. nih.gov The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for N-substituted benzamides include cleavage of the amide bond, leading to the formation of benzoyl and aminobenzofuran cation radicals. The characteristic fragmentation of the benzofuran ring would also be observed.

| Technique | Expected Observation |

| MS (EI) | Molecular ion peak with characteristic [M]⁺ and [M+2]⁺ isotopic pattern for bromine. |

| HR-MS | Exact mass measurement confirming the elemental composition C₁₅H₁₀BrNO₂. |

| LC-MS | Retention time and mass-to-charge ratio corresponding to the target compound. bldpharm.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

A prominent absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) will appear as a strong absorption band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1520-1550 cm⁻¹.

The C-H stretching vibrations of the aromatic rings will be seen above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the benzofuran ether linkage is expected to appear in the 1000-1250 cm⁻¹ range. The C-Br stretching vibration will be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1520 - 1550 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Ether) | 1000 - 1250 |

| C-Br Stretch | 500 - 600 |

X-ray Diffraction Studies

| Structural Feature | Expected Observation |

| Molecular Conformation | Largely planar with some torsion between the two aromatic systems. |

| Intermolecular Interactions | N-H···O=C hydrogen bonding, π-π stacking, and potential halogen bonding involving the bromine atom. |

In Vitro Biological Activity Evaluation of N 3 Bromobenzofuran 2 Yl Benzamide and Analogues

Antimicrobial Properties

Benzofuran (B130515) and benzamide (B126) structural motifs are present in many compounds investigated for their pharmacological effects, including antimicrobial activities. nanobioletters.com Research into derivatives and analogues provides insight into the potential antimicrobial profile of N-(3-Bromobenzofuran-2-yl)benzamide.

Analogues of this compound have demonstrated notable antifungal properties. A study on pyrimidine (B1678525) derivatives containing an amide moiety found that certain compounds exhibited high inhibition rates against plant pathogenic fungi. nih.gov For instance, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/mL). nih.gov

Similarly, novel benzamide derivatives incorporating a triazole moiety were tested against six phytopathogenic fungi. nih.gov Many of these compounds showed good activity, with one of the most potent, compound 6h, displaying an EC₅₀ value of 1.77 µg/mL against Alternaria alternata. nih.gov Another analogue, compound 6k, exhibited a broad spectrum of activity with EC₅₀ values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Furthermore, certain (benzofuran-2-yl) ketoxime derivatives showed strong antimicrobial effects against Candida albicans. nih.gov

The antibacterial potential of this class of compounds has been explored through various analogues. Benzamide derivatives have been identified as a promising source of new antibacterial agents. nanobioletters.comgoogle.com In one study, a series of newly synthesized benzamide compounds were evaluated, with compound 5a showing excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with inhibition zones of 25 mm and 31 mm, respectively. nanobioletters.com

Other analogues, specifically N-(1,3,4-oxadiazol-2-yl)benzamides, have demonstrated highly potent activity against the urgent-threat pathogen Neisseria gonorrhoeae and other clinically important Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another series of derivatives based on a 3-methoxybenzamide (B147233) structure showed good activity against several Gram-positive bacteria, indicating that this pharmacophore is a promising lead for further investigation. nih.gov

Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency. For benzamide analogues, MIC values have been determined against various bacterial strains. In a study of twelve new benzamide compounds, compound 5a had an MIC of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Other compounds in the same series, 6b and 6c, also showed potent activity with MIC values of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli, respectively. nanobioletters.com

For the N-(1,3,4-oxadiazol-2-yl)benzamide class, analogues HSGN-237 and HSGN-238 were highly active against N. gonorrhoeae and also showed potent activity against MRSA, vancomycin-resistant enterococci (VRE), and Listeria monocytogenes, with MIC values as low as 0.25 µg/mL. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 5a | B. subtilis | 6.25 | nanobioletters.com |

| Compound 5a | E. coli | 3.12 | nanobioletters.com |

| Compound 6b | E. coli | 3.12 | nanobioletters.com |

| Compound 6c | B. subtilis | 6.25 | nanobioletters.com |

| HSGN-237 / HSGN-238 | MRSA, VRE, L. monocytogenes | ≥ 0.25 | nih.gov |

Anticancer and Antiproliferative Activities

The benzofuran core is a key scaffold in the development of potential anticancer agents, with numerous derivatives showing significant cytotoxic and antiproliferative effects against a range of cancer cell lines. mdpi.comnih.gov

Analogues of this compound have been evaluated for their ability to inhibit the growth of various cancer cells. A benzofuran-2-carboxamide (B1298429) derivative, compound 50g, demonstrated high antiproliferative potency against several human cancer cell lines, including HeLa (cervical cancer), with an IC₅₀ value of 0.73 µM. nih.gov This same compound was also highly active against HCT-116 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cells with IC₅₀ values of 0.87 µM, 0.57 µM, and 5.74 µM, respectively. nih.gov

Another study on a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, reported significant cytotoxic effects. ejmo.org Its IC₅₀ values were determined to be 0.59 µM for HCT116 and 0.35 µM for HT29 colon cancer cells. ejmo.org Furthermore, 1,3,4-thiadiazole (B1197879) derivatives bearing a benzamide structure were tested against PC3 (prostate carcinoma) and HT29 (colorectal cancer) cell lines, with nitro-containing derivatives showing remarkable inhibitory activity. brieflands.com

| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamide (50g) | HeLa | Cervical | 0.73 | nih.gov |

| Benzofuran-2-carboxamide (50g) | HCT-116 | Colon | 0.87 | nih.gov |

| Benzofuran-2-carboxamide (50g) | HepG2 | Liver (Pancreatic-related) | 5.74 | nih.gov |

| Benzofuran-2-yl Chalcone Derivative | HCT116 | Colon | 0.59 | ejmo.org |

| Benzofuran-2-yl Chalcone Derivative | HT29 | Colon | 0.35 | ejmo.org |

The anticancer effects of these compounds are often linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. Some benzofuran scaffolds have been identified as potent and selective inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme implicated in multiple human cancers. nih.gov Specifically, 4,6-di(benzyloxy)-3-phenylbenzofuran showed excellent selectivity towards Pin1 with an IC₅₀ of 0.874 µM. nih.gov

Other mechanisms have also been proposed. A series of 3-methoxybenzamide derivatives were investigated as inhibitors of the bacterial cell division protein FtsZ, a target with a human tubulin counterpart relevant to cancer. nih.gov In a different study, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were evaluated as inhibitors of 15-lipoxygenase-1, an enzyme whose role in neoplastic diseases is well-documented. brieflands.com Additionally, a class of related thieno[2-3-b]pyridines, which are structurally similar to benzofurans, are proposed to exert their antiproliferative effects by interfering with phospholipid metabolism through the inhibition of PI-PLC (Phosphoinositide-specific phospholipase C). mdpi.com

Specific Target Inhibition

Enzyme Inhibitory Activities

Information regarding the cholinesterase inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is not available in the current literature. However, the benzofuran scaffold has been utilized in the design of other cholinesterase inhibitors. A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and found to be potent inhibitors of butyrylcholinesterase. nih.gov Furthermore, benzimidazole-based thiazole (B1198619) derivatives have also been investigated as inhibitors of both AChE and BuChE for their potential in treating Alzheimer's disease. nih.gov

Enzyme Kinetic Studies

No published studies were identified that specifically investigate the enzyme kinetics of this compound. While research into the enzyme inhibition of other, structurally different benzofuran and benzamide derivatives exists, there is no available data detailing the specific inhibitory constants (K_i), half-maximal inhibitory concentrations (IC_50), or mechanisms of enzyme interaction for this compound itself.

Other Pharmacological Activities

There is a lack of specific pharmacological data for this compound across several key areas of investigation. While the broader classes of benzofurans and benzamides are known to possess a wide range of biological activities, these have not been specifically documented for this particular compound.

No specific studies detailing the anti-inflammatory effects of this compound could be located in the existing scientific literature. Research has been conducted on other benzofuran derivatives, which have shown potential anti-inflammatory activity by modulating pathways involving pro-inflammatory mediators. researchgate.netnih.gov However, experiments to determine if this compound exhibits similar properties, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of inflammatory cytokines, have not been reported.

There are no available research findings or data on the anticonvulsant properties of this compound. While various amide and benzamide derivatives have been investigated for their potential in managing seizures, often through mechanisms involving voltage-gated sodium channels, specific screening of this compound in preclinical models of epilepsy, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests, has not been documented.

The interaction of this compound with the serotonin (B10506) 2C (5-HT2C) receptor has not been evaluated in any published studies found. The benzofuran moiety is present in some compounds known to interact with serotonin receptors; however, specific binding affinity assays or functional studies to determine if this compound acts as an agonist or antagonist at the 5-HT2C receptor are not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies of N 3 Bromobenzofuran 2 Yl Benzamide Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzofuran (B130515) derivatives is significantly influenced by the placement and chemical nature of substituents on the benzofuran core and the associated benzamide (B126) moiety. nih.gov

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring has been shown to markedly enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, a bromine atom at the 3-position of the benzofuran ring can confer potent cytotoxic activity against certain leukemia cell lines. nih.gov

In a series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain was found to significantly affect their inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This highlights the importance of substituent placement in dictating the pharmacological profile of these compounds. researchgate.net

Furthermore, research on other benzofuran derivatives has demonstrated the importance of specific substitutions for various biological activities. For example, in a study of benzofuran derivatives as angiogenesis inhibitors, the specific arrangement of methyl, acrylate (B77674), and carboxylate groups on the benzofuran scaffold was identified as a fundamental requirement for their inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. researchgate.netnih.gov

The following table summarizes the impact of various substituents on the biological activity of benzofuran analogues:

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| Halogenated Benzofuran Derivatives | Introduction of bromine, chlorine, or fluorine | Significant increase in anticancer activities | nih.gov |

| Benzamide/Picolinamide Derivatives | Position of dimethylamine side chain | Markedly influenced inhibitory activity and selectivity against AChE and BChE | researchgate.net |

| Benzofuran Derivatives for Angiogenesis Inhibition | Array of methyl, acrylate, and carboxylate groups | Basic requirement for inhibitory activity against HUVEC proliferation | researchgate.netnih.gov |

| Substituted-5-nitrobenzofuran-2-yl-carbamides | Synthesized via Curtius rearrangement | Evaluated for anti-microbial and anti-inflammatory activity | ajphs.com |

Core Scaffold Modifications and Their Bioactivity Implications

Modifications to the core benzofuran scaffold of N-(3-Bromobenzofuran-2-yl)benzamide analogues have profound implications for their biological activity. The benzofuran nucleus is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net

Research has shown that fusing the benzofuran ring with other heterocyclic systems can lead to novel compounds with enhanced or altered biological profiles. For example, the fusion of a benzofuran scaffold with imidazole (B134444) and quinazolinone has been explored to create molecules with desirable drug-like properties and cytotoxicity. nih.gov Similarly, the development of 2-aroylbenzofuran derivatives has yielded potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

The nature of the linkage and the type of fused ring system are critical. For instance, studies on benzazole derivatives (benzoxazole, benzimidazole, and benzothiazole) have shown that the isosteric replacement of the heterocyclic nucleus and the positions of substituents significantly affect their antimicrobial activity. esisresearch.org

The following table details various core scaffold modifications and their observed effects on bioactivity:

| Core Scaffold Modification | Resulting Compound Class | Bioactivity Implication | Reference |

| Fusion with Imidazole and Quinazolinone | Hybrid Benzofuran Derivatives | Creation of molecules with desirable drug-like profiles and cytotoxicity | nih.gov |

| Aroylation at the 2-position | 2-Aroylbenzofuran Derivatives | Potent and selective hMAO-B inhibitors | nih.gov |

| Isosteric Replacement in Benzazole Nucleus | 2,5,6-Trisubstituted Benzoxazoles, Benzimidazoles, and Benzothiazoles | Significant impact on antimicrobial activity | esisresearch.org |

These findings underscore the versatility of the benzofuran scaffold and the potential for generating diverse biological activities through strategic modifications of the core structure.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a novel compound with a biological target, such as a protein or enzyme.

A search for molecular docking studies specifically involving N-(3-Bromobenzofuran-2-yl)benzamide yielded no results. While research on other benzofuran (B130515) researchgate.netresearchgate.netnih.gov and benzamide (B126) nih.govresearchgate.netpeerj.com derivatives often includes docking simulations to explore potential therapeutic applications, such data is not available for the specified compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a powerful tool for predicting various molecular properties.

No studies utilizing DFT to analyze the electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or molecular electrostatic potential (MEP), of this compound have been found in the public domain. Such analyses would provide insight into the molecule's reactivity and potential interaction sites.

While the synthesis of benzofurans can involve complex questions of regioselectivity, acs.orgnih.govnih.govoregonstate.edu no DFT calculations aimed at predicting the outcomes or elucidating the reaction mechanisms for the formation of this compound have been published. Theoretical studies on related compounds have been performed, nih.gov but these cannot be extrapolated to the title compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are used in drug discovery and toxicology to predict the activity of new compounds.

There are no published QSAR models for a series of compounds that includes this compound. Developing a QSAR model requires a dataset of structurally similar compounds with measured biological activity, which is not available for this specific molecular scaffold. nih.govresearchgate.netnih.gov

Future Perspectives in N 3 Bromobenzofuran 2 Yl Benzamide Research

Development of Novel Synthetic Routes

The synthesis of benzofuran (B130515) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, sustainability, and molecular diversity. nih.govnih.gov Future synthetic strategies for N-(3-Bromobenzofuran-2-yl)benzamide are likely to move beyond traditional methods towards more advanced and greener chemical processes.

Key areas for development include:

Catalytic Strategies : The use of transition-metal catalysis, particularly with palladium, has been instrumental in benzofuran synthesis. mdpi.com Future work will likely focus on developing more cost-effective and benign catalysts, such as those based on copper or iron. nih.gov Lewis-acid-catalyzed Domino reactions and Brønsted acid-mediated cyclizations, which have been successfully used for other benzofurans, could be adapted for the synthesis of the 3-bromobenzofuran core. nih.gov

C-H Activation/Functionalization : A significant advancement would be the development of methods that allow for the direct C-H functionalization of the benzofuran or benzamide (B126) rings. This approach, which avoids the need for pre-functionalized starting materials, offers a more atom-economical and efficient route to novel analogues. mdpi.com For instance, an 8-aminoquinoline (B160924) directed C–H arylation has been successfully used for benzofuran-2-carboxamides and could be explored for C3-functionalization prior to bromination or for modifying other positions on the scaffold. mdpi.com

Photoredox and Electrochemical Synthesis : Visible-light-mediated catalysis and electrochemical methods are gaining traction as powerful tools in organic synthesis. nih.gov These techniques can often proceed under mild conditions without the need for harsh reagents, aligning with the principles of green chemistry. Applying these methods could provide new pathways to construct the core structure or to introduce the bromo and benzamide functionalities with high precision.

Table 1: Emerging Synthetic Methodologies for Benzofuran Scaffolds

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantage for this compound | Reference |

| Lewis Acid-Catalyzed Domino Reaction | Boron trifluoride diethyl etherate (BF₃·Et₂O) | Efficient, one-pot construction of the benzofuran ring system. | nih.govnih.gov |

| Brønsted Acid-Mediated Cyclization | Triflic acid (TfOH) | Access to substituted benzofurans from o-alkynylphenols. | nih.gov |

| C-H Arylation | Palladium acetate (B1210297) (Pd(OAc)₂) with a directing group | Late-stage functionalization to create diverse analogues. | mdpi.com |

| Visible-Light-Mediated Catalysis | Photoredox catalysts | Mild reaction conditions and novel reactivity patterns. | nih.gov |

Exploration of Broader Pharmacological Applications

While the specific pharmacological profile of this compound is not extensively documented, the benzofuran and benzamide moieties are present in numerous compounds with significant biological activity. Future research will undoubtedly focus on screening this compound and its derivatives against a wider range of therapeutic targets.

Potential therapeutic areas for exploration include:

Oncology : Benzofuran derivatives have shown promise as anticancer agents, acting through mechanisms such as tubulin polymerization inhibition. nih.gov Similarly, N-substituted benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors with anti-proliferative activity. researchgate.net The combination of these two pharmacophores in this compound makes it a compelling candidate for anticancer drug discovery. nih.govnih.gov

Neurodegenerative Diseases : Given that benzofuran derivatives have been investigated for diseases like Alzheimer's, exploring the neuroprotective potential of this compound is a logical next step. nih.gov

Infectious Diseases : The benzofuran nucleus is found in compounds with activity against various pathogens, including bacteria and viruses. nih.gov Screening against a panel of clinically relevant microbes could uncover novel anti-infective properties.

Enzyme Inhibition : Benzamide derivatives have been successfully developed as potent and selective inhibitors of enzymes like carbonic anhydrase, which is relevant for conditions such as glaucoma. nih.gov The this compound scaffold could be evaluated against various enzyme families, such as kinases or lipoxygenases, which are implicated in cancer and inflammation. nih.gov

Rational Design of Potent and Selective Analogues

Once a lead biological activity is identified, the next frontier will be the rational design of analogues of this compound to optimize potency, selectivity, and pharmacokinetic properties. This involves systematic structural modifications based on established structure-activity relationships (SAR).

Key design strategies will likely include:

Modification of the Benzamide Ring : The substitution pattern on the benzamide's phenyl ring can be systematically altered. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and binding interactions of the molecule. For example, the synthesis of derivatives with different substituents on the benzamide ring has been a key strategy in developing carbonic anhydrase inhibitors. nih.gov

Substitution at the Bromine Position : While the bromine at the C3 position is a defining feature, replacing it with other halogens (Cl, F) or with different functional groups (e.g., cyano, methyl, phenyl) could significantly impact biological activity. This has been demonstrated in the synthesis of various 3-substituted benzofurans. mdpi.com

Functionalization of the Benzofuran Benzene (B151609) Ring : Introducing substituents onto the benzo portion of the benzofuran ring is another avenue for creating diversity. This can influence lipophilicity, metabolic stability, and target engagement. The synthesis of thieno[2,3-b]pyridines from a 5-bromobenzofuran-2-yl moiety highlights how this part of the molecule can be a key anchor for building more complex structures. mdpi.comresearchgate.net

Table 2: Potential Analogues and Rationale for Synthesis

| Analogue Type | Example Modification | Rationale |

| Benzamide Ring Variants | Introduction of a 4-fluoro substituent | Modulate electronic properties and potential for hydrogen bonding. |

| C3 Position Variants | Replacement of Bromine with a Phenyl group | Explore the impact of a larger, aromatic substituent on target binding. |

| Benzofuran Ring Variants | Addition of a methoxy (B1213986) group at the C5 or C6 position | Enhance metabolic stability and alter solubility. |

Advanced Computational Modeling for Drug Design

The integration of computational chemistry into the drug discovery pipeline has become indispensable. For this compound, in silico methods will be crucial for accelerating the design and optimization process, saving both time and resources.

Future computational efforts will likely involve:

Molecular Docking : Once a biological target is identified (e.g., a specific enzyme or receptor), molecular docking simulations can predict the binding mode and affinity of this compound and its rationally designed analogues. This can help prioritize which compounds to synthesize and test. researchgate.netrsc.org

Pharmacophore Modeling : If a series of active analogues is discovered, pharmacophore models can be generated to identify the key structural features essential for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicological liabilities, a critical step in modern drug development. nih.gov For instance, integrated computational approaches have been used to select pyridine (B92270) variants of benzoyl-phenoxy-acetamide with improved brain penetration and low cardiotoxicity. nih.gov

By leveraging these advanced computational techniques, researchers can move beyond serendipitous discovery towards a more focused and efficient, hypothesis-driven design of the next generation of drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Bromobenzofuran-2-yl)benzamide, and what analytical techniques are critical for confirming its structural integrity?

- Synthetic Routes : The compound is typically synthesized via amide coupling between 3-bromobenzofuran-2-carboxylic acid derivatives and benzamide precursors. Key steps include bromination of the benzofuran ring followed by activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) .

- Analytical Techniques :

- NMR Spectroscopy : Proton and carbon-13 NMR are essential for verifying substituent positions and detecting impurities. For example, the bromine atom at the 3-position of the benzofuran ring induces distinct splitting patterns in aromatic proton signals .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement ) provides unambiguous confirmation of molecular geometry, as demonstrated in structurally analogous benzamide derivatives .

Q. How does the bromine substitution at the 3-position of the benzofuran ring influence the compound's electronic properties and reactivity in cross-coupling reactions?

- The bromine atom acts as both an electron-withdrawing group and a directing group. Its presence enhances electrophilic substitution reactivity at specific positions on the benzofuran ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Computational studies (e.g., DFT) can predict charge distribution, while experimental UV-Vis spectroscopy may validate electronic effects .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed during the characterization of This compound derivatives?

- Dynamic NMR Analysis : Variable-temperature NMR can resolve overlapping signals caused by conformational exchange or tautomerism.

- Crystallographic Validation : Comparing experimental X-ray data (refined with SHELX ) with computational models (e.g., Mercury or OLEX2 ) helps identify misassignments in NMR spectra. For example, non-equivalent protons in asymmetric environments may appear as unexpected doublets or quartets .

Q. How can computational methods (e.g., DFT calculations) complement experimental data in predicting the stability of different conformers of This compound?

- Conformational Analysis : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311G**) can calculate energy differences between rotamers. For instance, the orientation of the benzamide group relative to the brominated benzofuran ring may influence intramolecular hydrogen bonding or steric strain .

- Docking Studies : Molecular docking with target enzymes (e.g., bacterial PPTases ) can predict bioactive conformers, guiding synthetic prioritization .

Q. What are the key challenges in achieving regioselective functionalization of the benzamide moiety in This compound, and how can protecting group strategies be optimized?

- Regioselectivity Issues : Competing reactivity between the benzamide NH and the benzofuran oxygen complicates direct functionalization. For example, attempts to introduce sulfonyl or acyl groups may lead to overfunctionalization .

- Protecting Group Solutions :

- Use of tert-butoxycarbonyl (Boc) or benzyl groups to shield the amide NH during electrophilic substitutions.

- Selective deprotection under mild conditions (e.g., TFA for Boc removal) minimizes side reactions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of This compound derivatives in antibacterial assays?

- Standardization of Assays : Discrepancies may arise from variations in bacterial strains, culture conditions, or compound solubility. Reproducing assays under controlled conditions (e.g., CLSI guidelines) is critical .

- Structure-Activity Relationship (SAR) Analysis : Systematic modification of substituents (e.g., replacing bromine with chlorine) and comparison of IC₅₀ values can isolate key pharmacophoric features .

Methodological Recommendations

-

Crystallographic Workflow :

- Data Collection : Use a Ruby Gemini diffractometer with monochromatic Mo-Kα radiation .

- Refinement : Apply SHELXL for high-precision refinement of anisotropic displacement parameters .

- Visualization : Generate ORTEP diagrams (via WinGX ) to illustrate thermal ellipsoids and hydrogen bonding networks .

-

Synthetic Optimization :

- Monitor reaction progress via LC-MS to detect intermediates.

- Optimize bromination conditions (e.g., NBS vs. Br₂) to minimize di-substitution byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.